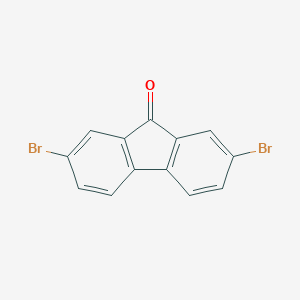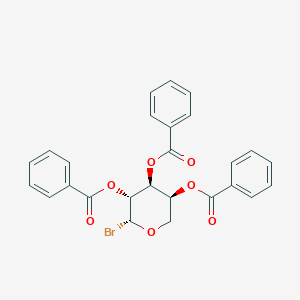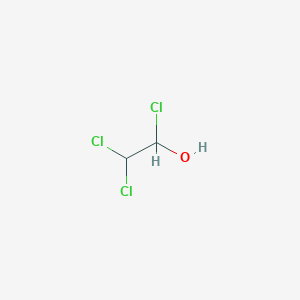
1,2,2-Trichloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trichloroethanol (TCE) is a chemical compound that is widely used in the pharmaceutical and chemical industries. It is a colorless liquid that has a strong odor and is soluble in water. TCE is an important intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,2,2-Trichloroethanol is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. 1,2,2-Trichloroethanol is thought to enhance the activity of GABA, leading to sedation and anesthesia.
Effets Biochimiques Et Physiologiques
1,2,2-Trichloroethanol has been shown to have sedative and anesthetic effects in both animals and humans. It has also been shown to have anticonvulsant properties, and it has been used to treat seizures in some countries. 1,2,2-Trichloroethanol has been shown to have a low toxicity profile, and it is generally considered to be safe when used in appropriate doses.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,2-Trichloroethanol is a useful intermediate in the synthesis of many organic compounds, and it has been used as a solvent for pharmaceuticals. It is relatively inexpensive and easy to synthesize, making it a popular choice for many researchers. However, 1,2,2-Trichloroethanol is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety precautions when working with 1,2,2-Trichloroethanol, including wearing protective clothing and working in a well-ventilated area.
Orientations Futures
There are many potential future directions for research on 1,2,2-Trichloroethanol. One area of interest is the development of new synthetic methods for 1,2,2-Trichloroethanol that are more efficient and environmentally friendly. Another area of interest is the development of new pharmaceuticals that use 1,2,2-Trichloroethanol as an intermediate. Finally, there is a need for more research on the biochemical and physiological effects of 1,2,2-Trichloroethanol, particularly its effects on the GABA receptor and its potential as a treatment for seizures.
In conclusion, 1,2,2-Trichloroethanol is a chemical compound that has many important applications in the pharmaceutical and chemical industries. It is a useful intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects. While 1,2,2-Trichloroethanol has many advantages, it is also important to use appropriate safety precautions when working with it. There are many potential future directions for research on 1,2,2-Trichloroethanol, and it is likely to remain an important area of study for many years to come.
Méthodes De Synthèse
1,2,2-Trichloroethanol can be synthesized by the reaction of chloral hydrate with a strong base such as sodium hydroxide. The reaction produces 1,2,2-Trichloroethanol and sodium chloride as a byproduct. The reaction can be represented as follows:
Chloral hydrate + NaOH → 1,2,2-Trichloroethanol + NaCl + H2O
The reaction is carried out in a solvent such as water or ethanol, and the temperature is carefully controlled to ensure that the reaction proceeds smoothly. The yield of 1,2,2-Trichloroethanol can be improved by using a higher concentration of chloral hydrate or a stronger base.
Applications De Recherche Scientifique
1,2,2-Trichloroethanol has been extensively studied for its biochemical and physiological effects. It has been shown to have sedative and anesthetic properties, and it has been used as a general anesthetic in some countries. 1,2,2-Trichloroethanol has also been used as a solvent for pharmaceuticals and as an intermediate in the synthesis of many organic compounds.
Propriétés
Numéro CAS |
13287-89-3 |
|---|---|
Nom du produit |
1,2,2-Trichloroethanol |
Formule moléculaire |
C2H3Cl3O |
Poids moléculaire |
149.4 g/mol |
Nom IUPAC |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
Clé InChI |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
SMILES canonique |
C(C(Cl)Cl)(O)Cl |
Synonymes |
1,1,2-trichloroethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



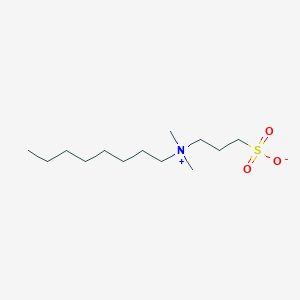
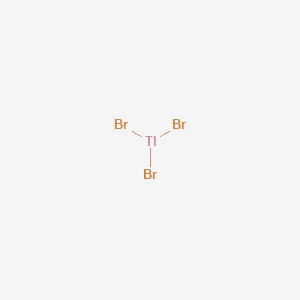

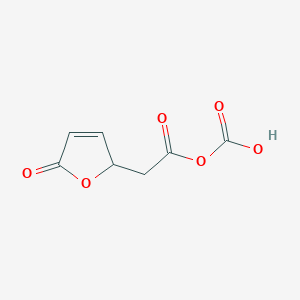
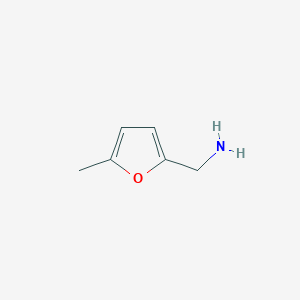
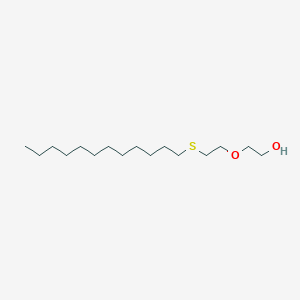
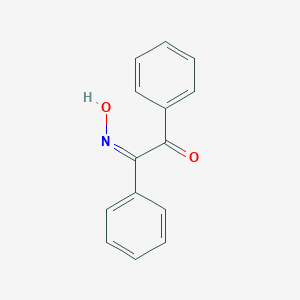
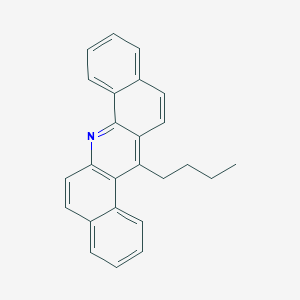
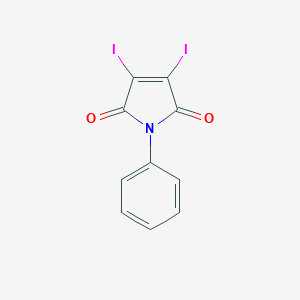
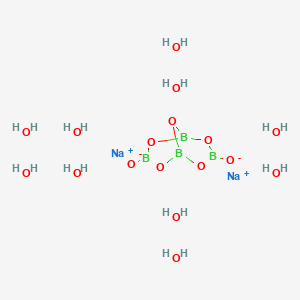
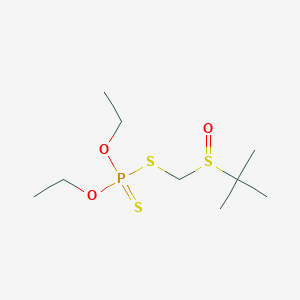
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
